molecular formula C18H18F3NO3 B2806790 N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide CAS No. 1105230-46-3

N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide

Cat. No. B2806790
CAS RN: 1105230-46-3
M. Wt: 353.341
InChI Key: XNLUONIWPBAFIN-UHFFFAOYSA-N
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Description

N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide, also known as TFB-TBOA, is a selective glutamate transporter inhibitor that has been extensively studied for its potential use in treating neurological disorders.

Scientific Research Applications

Synthesis and Characterization of New Compounds

  • Chemical Reactions and Derivatives : Research into N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide and related compounds focuses on their synthesis through various chemical reactions, such as the Diels–Alder reaction, which has been utilized to prepare trifluoromethyl-containing derivatives of 3-aminobenzoic acid. This process is significant for the development of novel compounds with potential applications in medicinal chemistry (Kondratov et al., 2014).

  • Polyimides with Trifluoromethyl Substituents : The preparation of polyimides using aromatic diamines substituted with a trifluoromethyl group in the side chain, including compounds related to N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide, has been reported. These materials exhibit good solubility in strong organic solvents and have potential applications in the production of transparent films and coatings, highlighting their importance in materials science (Liu et al., 2002).

Medicinal Chemistry Applications

  • Targeted Radiotherapy for Melanoma : Radiolabeled benzamides, structurally related to N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide, have been explored for targeted radiotherapy of metastatic melanoma due to their ability to bind melanin, showing promising results in tumor uptake and retention. This application signifies the potential of benzamide derivatives in developing treatments for melanoma, offering a targeted approach to cancer therapy (Joyal et al., 2010).

  • Pharmacological Activities : Derivatives of N-(3-hydroxyphenyl) benzamide, which shares structural similarities with N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide, have been synthesized and evaluated for their enzyme inhibition activities against butylcholinesterase, acetylcholinesterase, and lipoxygenase. These studies contribute to the understanding of the pharmacological properties of benzamide derivatives and their potential therapeutic applications (Abbasi et al., 2014).

properties

IUPAC Name

N-[2-(4-ethoxyphenoxy)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO3/c1-2-24-15-6-8-16(9-7-15)25-11-10-22-17(23)13-4-3-5-14(12-13)18(19,20)21/h3-9,12H,2,10-11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLUONIWPBAFIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)OCCNC(=O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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